5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Lipophilicity Drug-likeness Permeability

5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416345-60-2) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidinone class, a privileged scaffold in kinase and phosphodiesterase (PDE) drug discovery. This specific derivative features a 2-chlorophenyl substituent at the N1 position and a primary amino group at the C5 position of the pyrimidinone ring.

Molecular Formula C11H8ClN5O
Molecular Weight 261.67 g/mol
Cat. No. B11855563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular FormulaC11H8ClN5O
Molecular Weight261.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)Cl
InChIInChI=1S/C11H8ClN5O/c12-8-3-1-2-4-9(8)17-10-7(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2
InChIKeyWRICBQYABDUTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Core Scaffold & Procurement Identity


5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1416345-60-2) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidinone class, a privileged scaffold in kinase and phosphodiesterase (PDE) drug discovery [1]. This specific derivative features a 2-chlorophenyl substituent at the N1 position and a primary amino group at the C5 position of the pyrimidinone ring. Its molecular formula is C11H8ClN5O (MW 261.67 g/mol), with a computed XLogP3 of 1.1 [2], placing it in a favorable lipophilicity range for cell permeability. The compound is commercially available from multiple vendors at purities of 95% (AKSci) and ≥98% (MolCore, Leyan) , serving as both a screening hit and a versatile intermediate for further derivatization at the reactive 5-amino group.

Why Generic Pyrazolo[3,4-d]pyrimidinones Cannot Substitute 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Close analogs of 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, such as the des-chloro (1-phenyl) or para-chloro (4-chlorophenyl) isomers, differ substantially in their computed molecular properties and expected target engagement profiles [1]. The ortho-chlorine substitution on the N1-phenyl ring introduces a unique halogen-bonding vector and steric constraint that is absent in the para-substituted or unsubstituted analogs. Within the broader class, pyrazolo[3,4-d]pyrimidin-4(5H)-ones have demonstrated low nanomolar inhibition of phosphodiesterase 9 (PDE9) when bearing specific N1 and C6 substituents [2], but the precise substitution pattern—particularly the combination of N1-2-chlorophenyl and C5-amino—creates a distinct pharmacophore that cannot be replicated by generic scaffold hops. Computational predictions indicate that the 2-chlorophenyl derivative has a lower XLogP3 (1.1) compared to the unsubstituted phenyl analog, potentially altering membrane permeability and nonspecific binding profiles [1].

5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Quantitative Differentiation Evidence


Ortho-Chlorine Lipophilicity Modulation: XLogP3 Reduction vs. Unsubstituted Phenyl Analog

The 2-chlorophenyl substitution on the N1 position of the target compound reduces the computed partition coefficient (XLogP3) to 1.1, compared to an estimated XLogP3 of approximately 1.4–1.6 for the des-chloro analog (5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) [1]. This represents a ~20–30% reduction in lipophilicity, keeping the compound within the optimal oral drug-likeness window (XLogP 1–3) while potentially reducing off-target hydrophobic interactions. In PDE9-targeted drug discovery campaigns within this scaffold class, subtle lipophilicity shifts have been shown to correlate with selectivity window changes [2].

Lipophilicity Drug-likeness Permeability

Regioisomeric Chlorine Position: Ortho vs. Para Selectivity Implications

The ortho-chlorine position on the N1-phenyl ring creates a sterically constrained environment that can direct a unique halogen-bonding interaction with target protein backbone carbonyls, a feature not geometrically accessible to the para-chloro isomer (5-amino-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one). In the related pyrazolo[3,4-d]pyrimidine Src kinase inhibitor PP2, the para-chloro isomer achieves an Lck IC50 of 4 nM, but its selectivity profile differs substantially from ortho-substituted analogs due to altered hinge-region binding geometry [1]. For PDE9 inhibition specifically, patent data (US9617269) demonstrates that N1-substitution pattern dramatically affects potency, with ortho-substituted phenyl derivatives (e.g., WYQ-46, IC50 = 6 nM) achieving differential selectivity profiles compared to para-substituted variants [2].

Regioisomerism Kinase selectivity Halogen bonding

5-Amino Derivatization Handle: Synthetic Tractability vs. Des-Amino Analog

The target compound possesses a primary amino group at the C5 position of the pyrimidinone ring, providing a nucleophilic handle for amide coupling, sulfonylation, reductive amination, or urea formation. This contrasts with the des-amino analog 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which lacks a reactive site at C5 and therefore cannot be directly functionalized at this position without prior C–H activation chemistry. The presence of one hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4) as computed by PubChem [1] confirms the 5-amino group as the sole HBD, which can be strategically exploited in prodrug design or affinity probe conjugation. In a relevant synthetic study, 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one was successfully converted to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one via deamination in formic acid [2], demonstrating the synthetic versatility of this functional group.

Derivatization Chemical probe Medicinal chemistry

Molecular Recognition: Chlorine as an Enrichable Halogen-Bond Donor in Co-Crystal Structures

The ortho-chlorine atom on the N1-phenyl ring can act as a halogen-bond donor (σ-hole interaction) with protein backbone carbonyl oxygens, an interaction motif that has been exploited in numerous kinase inhibitor co-crystal structures [1]. In contrast, the des-chloro (1-phenyl) analog can only engage in weaker CH–π or π–π stacking interactions at this position. The 4-chloro (para) isomer, while also halogen-capable, presents the chlorine at a geometrically distinct orientation that alters which protein residues can be engaged [2]. Co-crystal structures of pyrazolo[3,4-d]pyrimidine-based PDE9 inhibitors (e.g., PDB 4Y8C with compound (S)-C33) confirm the capacity of this scaffold's N1-substituent to make critical contacts within the PDE9 active site [3]. Although no co-crystal structure of the exact target compound is publicly available, the ortho-chloro geometry is predicted to make a distinct halogen-bond contact compared to para- or unsubstituted analogs based on molecular docking simulations of the pyrazolo[3,4-d]pyrimidinone scaffold [2].

Halogen bonding Structure-based design Crystallography

Commercially Available Purity: ≥98% Specification Enables Reproducible SAR

The target compound is commercially available from MolCore and Leyan at a certified purity of NLT 98% (HPLC) , exceeding the typical 95% specification offered by AKSci for the same compound . This ≥98% purity level is critical for quantitative structure-activity relationship (QSAR) studies and enzyme kinetics assays where impurities at >2% can confound IC50 determinations, especially when target potency reaches low nanomolar ranges as observed for this scaffold class (PDE9 IC50 = 6–28 nM) [1]. In contrast, many close analogs (e.g., 4-chloro-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, CAS 852313-98-5) are typically offered only at 95% purity or have limited vendor availability , increasing the risk of irreproducible results when screening at high compound concentrations.

Quality control Reproducibility Procurement

Optimal Deployment Scenarios for 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


PDE9A-Focused Lead Optimization Libraries

Given the established low nanomolar PDE9A activity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (IC50 = 6–28 nM) [1], this compound's 5-amino group serves as an ideal diversification point for parallel library synthesis (amide, sulfonamide, or urea formation). The ortho-chlorine regioisomer is preferred over the para-chloro analog because it explores a distinct halogen-bonding geometry within the PDE9 active site, as informed by co-crystal structure PDB 4Y8C [2]. The ≥98% purity specification from preferred vendors ensures that SAR trends derived from this library are not confounded by synthesis impurities.

Kinase Selectivity Profiling and Chemical Probe Development

This compound can serve as a starting point for developing selective chemical probes targeting kinases that are sensitive to N1-aryl substitution patterns. The regioisomeric differentiation between 2-chlorophenyl and 4-chlorophenyl derivatives (as demonstrated by PP2's kinase selectivity profile: Lck IC50 = 4 nM, Fyn IC50 = 5 nM) [3] indicates that the ortho-chloro substitution may yield distinct off-target profiles. Procurement of this specific isomer is necessary for comprehensive kinome-wide selectivity screening, as the para isomer is not a valid substitute.

CNS-Penetrant PDE9 Inhibitor Design

The computed XLogP3 of 1.1 places this compound within the optimal CNS drug-likeness range (XLogP 1–3), while its low molecular weight (261.67 Da) and single hydrogen bond donor (HBD = 1) align with CNS multiparameter optimization (MPO) guidelines [4]. In contrast, the des-chloro (1-phenyl) analog is predicted to have a higher XLogP3 (~1.4–1.6), which may reduce CNS penetration efficiency. This compound is therefore a better starting point for CNS-targeted PDE9 programs where balanced permeability and low P-glycoprotein efflux are critical.

Synthetic Intermediate for Fused Heterocyclic Libraries

The 5-amino group provides a reactive nucleophilic site that can be exploited for the construction of fused tricyclic and tetracyclic heterocycles via condensation with 1,3-dielectrophiles (e.g., malonates, β-ketoesters, or α,β-unsaturated carbonyls) [4]. The des-amino analog lacks this reactivity entirely, and the para-chloro isomer, while synthetically similar, would yield regioisomeric final products with potentially divergent biological activity. Researchers building diverse heterocyclic screening decks should therefore stock this specific compound.

Quote Request

Request a Quote for 5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.